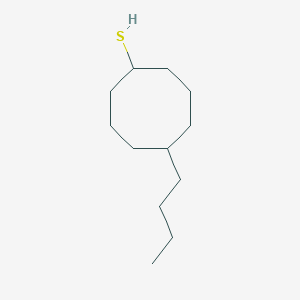

5-Butylcyclooctane-1-thiol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

827024-48-6 |

|---|---|

Molecular Formula |

C12H24S |

Molecular Weight |

200.39 g/mol |

IUPAC Name |

5-butylcyclooctane-1-thiol |

InChI |

InChI=1S/C12H24S/c1-2-3-6-11-7-4-9-12(13)10-5-8-11/h11-13H,2-10H2,1H3 |

InChI Key |

NMYVAAGYVVILKI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CCCC(CCC1)S |

Origin of Product |

United States |

Synthetic Methodologies for 5 Butylcyclooctane 1 Thiol

Direct Synthetic Routes to Cyclooctane (B165968) Thiol Scaffolds

The introduction of a thiol group onto a cyclooctane ring is a critical step in the synthesis of the target molecule. Several established methods can be adapted for this purpose.

Reductive Thiolation Approaches

Reductive thiolation offers a direct conversion of a carbonyl group to a thiol. In the context of synthesizing 5-Butylcyclooctane-1-thiol, this would involve the reaction of 5-butylcyclooctanone with a sulfur source under reducing conditions. Nickel-catalyzed reductive thiolation has emerged as a particularly effective method for the formation of C-S bonds. nih.govd-nb.inforsc.orgnih.govresearchgate.net These user-friendly protocols often utilize thiosulfonates as stable and odorless thiolating reagents, avoiding the use of malodorous and toxic thiols. nih.govd-nb.inforsc.orgnih.gov The reaction proceeds under mild conditions with a high tolerance for various functional groups. d-nb.infonih.gov

A plausible mechanism for nickel-catalyzed reductive thiolation involves the initial oxidative addition of the thiosulfonate to a Ni(0) catalyst. The resulting intermediate then reacts with an in-situ generated alkyl radical to form a Ni(III) complex, which undergoes reductive elimination to yield the desired alkyl sulfide (B99878). nih.gov

| Catalyst System | Thiolating Agent | Reductant | Key Features |

| Nickel Catalyst (e.g., NiCl2(PPh3)2) | Thiosulfonates | Manganese (Mn) or Electricity | Mild conditions, broad substrate scope, avoids odorous thiols. nih.govd-nb.info |

Nucleophilic Substitution Strategies Involving Alkyl Halides and Thiolates

A classic and widely employed method for thiol synthesis is the nucleophilic substitution (SN2) reaction between an alkyl halide and a hydrosulfide (B80085) salt. For the synthesis of this compound, this would entail the reaction of a 5-butylcyclooctyl halide (e.g., bromide or chloride) with a reagent like sodium hydrosulfide (NaSH).

The efficiency of the SN2 reaction for thiol formation can be influenced by several factors, including the choice of solvent, temperature, and the nature of the leaving group. To minimize the formation of the dialkyl sulfide byproduct, it is often advantageous to use an excess of the hydrosulfide reagent. The use of phase-transfer catalysts can also enhance the reaction rate and yield, particularly when dealing with less soluble substrates. Recent advancements have explored the use of xanthates as thiol surrogates, which can react with alkyl halides to form an intermediate that subsequently yields the thiol. mdpi.com This approach offers an odorless alternative to traditional thiol synthesis. mdpi.com Additionally, novel methods for the desulfurization of thiols for nucleophilic substitution have been developed, expanding the toolkit for C-S bond formation. cas.cn

| Reagents | Conditions | Advantages | Disadvantages |

| 5-Butylcyclooctyl Halide, NaSH | Polar aprotic solvent (e.g., DMF, DMSO) | Well-established, readily available reagents | Formation of sulfide byproducts, malodorous reagents |

| 5-Butylcyclooctyl Halide, Potassium Xanthate | Transition-metal-free, base-free conditions | Odorless, stable reagents | Requires subsequent hydrolysis step |

Radical Addition Reactions

The radical addition of hydrogen sulfide (H₂S) or a thiol to an alkene is another viable route for the synthesis of thiols. smolecule.com This approach would utilize 5-butylcyclooctene as the starting material. The reaction is typically initiated by UV light or a radical initiator, such as AIBN. whiterose.ac.ukresearchgate.netresearchgate.net Thiol-ene coupling reactions, a subset of radical additions, have proven to be a powerful tool for the stereoselective synthesis of various sulfur-containing compounds. nih.govrsc.orgresearchgate.net The reaction proceeds via a radical chain mechanism, where a thiyl radical adds to the double bond of the alkene, followed by hydrogen atom transfer from another thiol molecule to the resulting carbon-centered radical. whiterose.ac.ukrsc.orgorganic-chemistry.org

| Initiator | Thiol Source | Key Features |

| UV light, AIBN | H₂S, Thioacetic Acid | Good for anti-Markovnikov addition, can be stereoselective. nih.govnih.gov |

Butyl Group Installation Strategies on Cyclooctane Precursors

The introduction of the butyl group at the 5-position of the cyclooctane ring is a crucial step that can be achieved at various stages of the synthesis. One common strategy involves the alkylation of a cyclooctanone (B32682) derivative. For instance, 5-butylcyclooctanone can be prepared by the reaction of cyclooctanone with a butylating agent, such as a butyl Grignard reagent or butyllithium. The resulting tertiary alcohol can then be deoxygenated to afford the desired substituted cyclooctane.

Alternatively, the butyl group can be introduced via a Friedel-Crafts acylation of cyclooctene (B146475) with butyryl chloride, followed by reduction of the resulting ketone. The position of the butyl group can be influenced by the reaction conditions and the presence of directing groups on the cyclooctene ring. Accessing the bicyclic core of certain natural products often involves the construction of an 8-membered ring from a cyclopentane (B165970) precursor, a strategy that could be adapted for this synthesis. nih.gov

Stereoselective Synthesis of this compound

Achieving stereoselectivity in the synthesis of this compound, which has a chiral center at the carbon bearing the thiol group and potentially at the carbon with the butyl group, requires careful planning. The stereochemistry can be controlled through several methods.

If a chiral precursor is used, such as an enantiomerically pure 5-butylcyclooctanone, the subsequent thiolation can proceed with retention or inversion of configuration, depending on the chosen method. For instance, an SN2 reaction with a thiolating agent will proceed with inversion of configuration at the reaction center.

Alternatively, stereoselective reduction of a ketone precursor can establish the desired stereocenter. The use of chiral reducing agents or catalysts can afford high diastereoselectivity. sapub.org For radical addition reactions, the stereochemical outcome is often influenced by the approach of the radical to the double bond, which can be directed by bulky substituents on the cyclooctene ring. nih.govnih.gov Photoinitiated thiol-ene reactions have shown particular promise for the stereoselective synthesis of complex molecules. nih.govnih.gov

Enantioselective and Diastereoselective Control in Synthesis

Achieving enantioselective and diastereoselective control is a central goal in modern organic synthesis, particularly for producing stereochemically pure compounds for applications in fields like materials science and pharmaceuticals. For a target like this compound, control over the relative and absolute stereochemistry of the thiol and butyl groups on the cyclooctane ring is critical.

Diastereoselective synthesis aims to favor the formation of one diastereomer over others. organic-chemistry.org In the context of this compound, this would involve controlling the cis/trans relationship between the butyl group at C5 and the thiol group at C1. This can often be achieved by substrate control, where the existing stereochemistry of a starting material directs the stereochemical outcome of a subsequent reaction. For instance, a pre-existing chiral center can sterically hinder one face of the molecule, guiding an incoming reagent to the opposite face.

Enantioselective synthesis focuses on producing one enantiomer in excess over the other. rsc.org This is typically accomplished using chiral catalysts, chiral auxiliaries, or chiral reagents that create a chiral environment for the reaction, favoring one enantiomeric pathway. rsc.org For a molecule synthesized from achiral precursors, enantioselective methods are essential for introducing chirality.

A common strategy that combines both aspects is the diastereoselective reaction of a substrate that already contains a chiral auxiliary. nih.gov The auxiliary guides the stereochemistry of the new chiral center being formed, and its subsequent removal yields an enantiomerically enriched product. nih.gov

Chiral Auxiliary or Catalyst-Mediated Approaches

Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of one or more reactions. wikipedia.org After serving its purpose, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

A hypothetical application to the synthesis of this compound could involve a chiral auxiliary attached to a cyclooctene precursor. For example, an oxazolidinone auxiliary, as used in the synthesis of chiral bicyclo[1.1.1]pentanes, could be employed. nih.gov The synthesis might proceed via the following conceptual steps:

Attachment of Auxiliary: A functionalized cyclooctene carboxylic acid could be coupled with a chiral oxazolidinone (e.g., Evans auxiliary).

Diastereoselective Butylation: A conjugate addition of a butyl group to the α,β-unsaturated system, influenced by the steric hindrance of the chiral auxiliary, would install the butyl group at C5 with a specific stereochemistry relative to the auxiliary.

Thiol Introduction: The carbonyl group could then be transformed into a thiol. This might involve reduction to an alcohol, conversion to a leaving group, and subsequent displacement with a sulfur nucleophile.

Removal of Auxiliary: Finally, cleavage of the chiral auxiliary would yield the enantiomerically enriched this compound.

The effectiveness of such an approach is demonstrated in various systems where high diastereoselectivity is achieved. For instance, the use of camphorsultam as a chiral auxiliary has shown significant selectivity in Michael additions of thiols. wikipedia.org

Catalyst-Mediated Synthesis

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is often a more atom-economical approach than using stoichiometric chiral auxiliaries.

Relevant catalytic strategies for the synthesis of a chiral thiol like this compound could include:

Asymmetric Hydrogenation: If a suitable unsaturated precursor like 5-butylcyclooct-2-en-1-one were available, asymmetric hydrogenation of the double bond using a chiral catalyst (e.g., a Ru- or Rh-phosphine complex) could set the stereocenter at C5. The ketone could then be stereoselectively reduced and converted to the thiol.

Asymmetric Michael Addition: A powerful method for C-S bond formation is the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. nih.gov A chiral catalyst, such as a bifunctional thiourea (B124793) or squaramide catalyst, could be used to facilitate the enantioselective addition of a thiol to a cyclooctenone derivative. nih.govresearchgate.net This would directly install the thiol group at a new stereocenter. For example, the enantioselective sulfa-Michael addition to cyclobutenes has been achieved with high enantioselectivity using chiral squaramide catalysts. nih.gov

Asymmetric Hydrothiolation: The direct addition of a thiol across a double bond in an enantioselective manner is another potential route. While challenging, phosphine-catalyzed enantioselective additions of aryl thiols to allenoates have been developed, demonstrating the feasibility of such transformations.

The table below summarizes hypothetical catalyst systems that could be adapted for the synthesis of chiral thiols on cyclic scaffolds.

| Catalyst Type | Relevant Reaction | Potential Application for Target Synthesis | Reference |

| Chiral Phosphine Complexes (e.g., Ru-BINAP) | Asymmetric Hydrogenation | Stereoselective reduction of a C=C bond in a cyclooctenone precursor. | N/A |

| Chiral Bifunctional Thiourea/Squaramide | Asymmetric Michael Addition | Enantioselective addition of a thiol to an α,β-unsaturated cyclooctenone. | nih.gov |

| Chiral Phosphine (e.g., Phosphepine) | Asymmetric γ-Addition | Enantioselective addition of a thiol to a functionalized cyclooctadiene system. | |

| Chiral Lewis Acid | Diels-Alder or other Cycloadditions | Construction of the substituted cyclooctane ring with stereocontrol. | N/A |

Mechanistic Aspects and Reactivity of 5 Butylcyclooctane 1 Thiol

Deprotonation and Thiolate Anion Formation

The thiol group (-SH) of 5-Butylcyclooctane-1-thiol can be deprotonated to form the corresponding thiolate anion (RS⁻), a key intermediate in many of its reactions. fiveable.me This process is governed by the acidity of the thiol and various electronic and structural factors.

Acidity and Electronic Effects of the Cyclooctane (B165968) Ring System

The acidity of a thiol is a measure of its ability to donate a proton (H⁺) from the sulfhydryl group. Thiols are generally more acidic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom compared to oxygen, which allows for better stabilization of the resulting negative charge on the thiolate anion. masterorganicchemistry.comlibretexts.org

The structure of this compound, specifically the presence of the butyl group and the cyclooctane ring, influences its acidity. The butyl group, being an alkyl group, is weakly electron-donating. This electron-donating effect slightly destabilizes the thiolate anion, making the thiol marginally less acidic compared to an unsubstituted cyclooctanethiol. libretexts.org Conversely, the large and flexible cyclooctane ring can adopt various conformations, which may influence the accessibility of the thiol proton to a base. However, this steric effect is generally considered to have a minor impact on the intrinsic acidity compared to electronic effects. tu-dortmund.de

Table 1: Comparison of Acidity in Thiols and Related Compounds

| Compound | Functional Group | General pKa Range | Factors Influencing Acidity |

|---|---|---|---|

| Alkanethiol | R-SH | 10-11 | Polarizability of sulfur, inductive effects of R group. libretexts.org |

| Alcohol | R-OH | 16-18 | Lower electronegativity and smaller size of oxygen compared to sulfur. libretexts.org |

This table presents generalized data for classes of compounds to illustrate the relative acidity of thiols.

Factors Influencing Thiolate Nucleophilicity

The thiolate anion formed from the deprotonation of this compound is a potent nucleophile. fiveable.me Nucleophilicity refers to the ability of a species to donate an electron pair to an electrophile. Several factors contribute to the high nucleophilicity of thiolates:

Polarizability: The large electron cloud of the sulfur atom is easily distorted, making it highly polarizable. This allows for effective orbital overlap with electrophilic centers, even from a distance. masterorganicchemistry.comfiveable.me

Low Electronegativity: Sulfur is less electronegative than oxygen, meaning it holds its valence electrons less tightly. This makes the lone pairs on the sulfur atom more available for donation. masterorganicchemistry.com

Solvent Effects: In protic solvents (e.g., water, alcohols), the nucleophilicity of thiolates is enhanced relative to smaller, more electronegative nucleophiles like alkoxides. This is because smaller anions are more strongly solvated, which hinders their ability to attack an electrophile. The larger, less-solvated thiolate anion remains a more potent nucleophile. libretexts.org

The butyl group on the cyclooctane ring has a minor electronic effect on the nucleophilicity of the thiolate. Its electron-donating nature slightly increases the electron density on the sulfur, which could marginally enhance its nucleophilicity. However, steric hindrance from the bulky cyclooctyl group could potentially impede the approach of the thiolate to a sterically hindered electrophile. acs.org

Table 2: Factors Affecting Nucleophilicity of Thiolates

| Factor | Influence on Thiolate Nucleophilicity | Rationale |

|---|---|---|

| Polarizability of Sulfur | Increases | The large, diffuse electron cloud of sulfur allows for better orbital overlap with electrophiles. masterorganicchemistry.comfiveable.me |

| Electronegativity | Increases (as electronegativity decreases) | Lower electronegativity of sulfur compared to oxygen means electrons are held less tightly and are more available for donation. masterorganicchemistry.com |

| Solvent | Enhanced in protic solvents | Thiolates are less strongly solvated than smaller anions, making them more reactive. libretexts.org |

| Steric Hindrance | Decreases | Bulky groups near the sulfur atom can physically block its approach to an electrophile. acs.org |

| Protonation State | Increases upon deprotonation | The negatively charged thiolate anion is a significantly stronger nucleophile than the neutral thiol. libretexts.org |

Oxidation Pathways of the Thiol Group

The thiol group of this compound is susceptible to oxidation, with the most common outcome being the formation of a disulfide. smolecule.com This transformation involves the coupling of two thiol molecules.

Formation of Disulfides (2 RSH → RSSR)

The oxidation of thiols to disulfides is a fundamental reaction in sulfur chemistry and can proceed through various mechanisms. libretexts.org

One-electron oxidation of a thiol (RSH) can generate a thiyl radical (RS•). nih.gov The recombination of two thiyl radicals then leads to the formation of a disulfide bond (RSSR). nih.gov

Under certain conditions, particularly in the presence of oxygen, the thiyl radical can react with a thiolate anion (RS⁻) to form a disulfide radical anion ([RSSR]⁻•). nih.govnih.gov This species can then react with oxygen to produce the disulfide and a superoxide (B77818) radical. nih.gov The initiation of these radical processes can be achieved through various means, including the use of radical initiators or photolysis. nih.govacs.org The presence of amines can sometimes retard radical-mediated thiol reactions by forming metastable disulfide radical anions. nih.gov

The oxidation of thiols to disulfides can be catalyzed by various metal ions, such as iron, copper, and rhodium. rsc.orgacs.orgroyalsocietypublishing.org These reactions often proceed through a redox cycle involving the metal catalyst.

In a general mechanism, the metal ion accepts an electron from the thiolate anion, leading to the formation of a thiyl radical and a reduced form of the metal ion. rsc.orgrsc.org The thiyl radicals can then couple to form the disulfide. The reduced metal ion is subsequently re-oxidized by an oxidizing agent, such as molecular oxygen, to regenerate the active catalyst. acs.org

In some cases, the reaction may involve the formation of a metal-thiolate complex as an intermediate. rsc.org The rate of these metal-catalyzed oxidations can be influenced by the nature of the metal ion, the ligands coordinated to it, and the structure of the thiol itself. rsc.orgrsc.org For instance, the presence of both iron and copper can lead to a synergistic catalytic effect in thiol oxidation. acs.org

Table 3: Comparison of Disulfide Formation Mechanisms

| Mechanism | Key Intermediates | Common Reagents/Conditions |

|---|---|---|

| Radical Oxidation | Thiyl radical (RS•), Disulfide radical anion ([RSSR]⁻•) | Radical initiators, UV light, oxygen. nih.govnih.gov |

| Metal-Catalyzed Oxidation | Metal-thiolate complexes, Thiyl radicals | Transition metal ions (e.g., Fe³⁺, Cu²⁺, Rh³⁺), oxygen. rsc.orgacs.orgroyalsocietypublishing.org |

Thiol-Disulfide Exchange Reactions

Thiol-disulfide exchange is a characteristic reaction of thiols like this compound. In this reversible reaction, a thiol reacts with a disulfide bond (R-S-S-R') to form a new disulfide and a new thiol. smolecule.com This process is fundamental in various chemical and biological systems. smolecule.com The reaction proceeds through a nucleophilic attack of the thiolate anion on one of the sulfur atoms of the disulfide bond. The equilibrium position of the reaction is influenced by the relative stability of the thiols and disulfides involved.

The general mechanism for thiol-disulfide exchange is as follows: RS-H + R'S-SR' ⇌ R'S-H + RS-SR'

This reactivity is crucial in fields like protein chemistry for the formation and cleavage of disulfide bridges that maintain protein structure. smolecule.com

Higher Oxidation States: Sulfenic, Sulfinic, and Sulfonic Acid Formation

The sulfur atom in this compound can exist in various oxidation states. Oxidation of the thiol group can lead to the formation of sulfenic acids (RSOH), sulfinic acids (RSO₂H), and sulfonic acids (RSO₃H). smolecule.com

Sulfenic Acid Formation: The initial oxidation of a thiol, often by mild oxidizing agents like hydrogen peroxide, results in the formation of a sulfenic acid. biorxiv.org Sulfenic acids are generally unstable and can be transient intermediates. biorxiv.org They possess both nucleophilic and electrophilic character. biorxiv.org The stability of a sulfenic acid can be influenced by factors such as hydrogen bonding and limited solvent accessibility. biorxiv.org

Sulfinic Acid Formation: Further oxidation of a sulfenic acid or direct, more vigorous oxidation of the thiol can yield a sulfinic acid. wikipedia.orgnsf.gov Sulfinic acids are typically more stable than sulfenic acids but can still be prone to disproportionation. wikipedia.org They can be prepared by the reduction of sulfonyl chlorides or the reaction of Grignard reagents with sulfur dioxide. wikipedia.org

Sulfonic Acid Formation: Strong oxidation of this compound leads to the formation of the corresponding sulfonic acid. smolecule.comwikipedia.org This can be achieved using strong oxidizing agents. wikipedia.orgthieme-connect.de An alternative method for preparing sulfonic acids is the hydrolysis of sulfonyl halides. wikipedia.org The oxidation of thiols to sulfonic acids can also be carried out using a sulfoxide, like dimethyl sulfoxide, in the presence of a halogen or hydrogen halide catalyst and excess water. google.com

Thiol-Ene Click Reactions Involving this compound

The thiol-ene reaction is a powerful and efficient "click" chemistry process that involves the addition of a thiol across a carbon-carbon double bond (an ene) to form a thioether. wikipedia.orgalfa-chemistry.com This reaction is known for its high yields, rapid rates, and stereoselectivity. wikipedia.org this compound can readily participate in these reactions, which can proceed through either a free-radical or a nucleophilic mechanism. alfa-chemistry.com

Free Radical Thiol-Ene Mechanisms

The free-radical thiol-ene reaction is a common pathway initiated by light, heat, or a radical initiator. wikipedia.orgalfa-chemistry.com The process results in an anti-Markovnikov addition of the thiol to the alkene. wikipedia.org

The kinetics of the free-radical thiol-ene reaction are governed by a classic chain-reaction mechanism involving initiation, propagation, and termination steps. alfa-chemistry.commdpi.com

Initiation: The reaction begins with the generation of a thiyl radical (RS•) from the thiol. This can be achieved through photolysis or by using a radical initiator. alfa-chemistry.comdiva-portal.org

Propagation: The thiyl radical then adds to the alkene (ene) to form a carbon-centered radical. wikipedia.org This is followed by a chain-transfer step where the carbon-centered radical abstracts a hydrogen atom from another thiol molecule, regenerating a thiyl radical and forming the thioether product. wikipedia.orgalfa-chemistry.com The regenerated thiyl radical can then participate in another propagation cycle. alfa-chemistry.com

Termination: The reaction is terminated by the combination of any two radical species, such as two thiyl radicals forming a disulfide, or a thiyl radical and a carbon-centered radical. mdpi.com

Table 1: Key Kinetic Steps in Free Radical Thiol-Ene Reactions

| Step | Description |

|---|---|

| Initiation | Formation of a thiyl radical (RS•) from the thiol (RSH). alfa-chemistry.comdiva-portal.org |

| Propagation | 1. Addition of the thiyl radical to the alkene to form a carbon-centered radical. wikipedia.org 2. Hydrogen abstraction from a thiol molecule by the carbon-centered radical to form the thioether and a new thiyl radical. wikipedia.orgalfa-chemistry.com |

| Termination | Combination of radical species to form non-radical products (e.g., disulfide formation). mdpi.com |

Photochemical Initiation: Photochemical initiation is a widely used method to trigger free-radical thiol-ene reactions, offering excellent spatial and temporal control. nih.govconicet.gov.ar This can be done through:

Direct Photolysis: UV irradiation can directly cleave the S-H bond of the thiol to generate a thiyl radical, although this may require high-energy photons. conicet.gov.ar

Photoinitiators: More commonly, a photoinitiator is used, which upon absorbing light, generates radicals that then abstract a hydrogen atom from the thiol to create the reactive thiyl radical. alfa-chemistry.comconicet.gov.ar Visible light photoredox catalysis has also emerged as a powerful tool, using catalysts that can be excited by visible light to initiate the reaction. encyclopedia.pub

Metal-Catalyzed Initiation: Certain metal catalysts can also initiate the thiol-ene reaction. researchgate.net For instance, some transition metal complexes can facilitate the formation of thiyl radicals. researchgate.net Metal-catalyzed processes can offer high stereoselectivity and regioselectivity. researchgate.net For example, the treatment of a thiol with a single-electron oxidant like a Mn(III) compound can generate thiyl radicals. mdpi.com

Initiation, Propagation, and Termination Kinetics

Nucleophilic Thiol-Ene Mechanisms

The thiol-ene reaction can also proceed via a nucleophilic pathway, often referred to as a thiol-Michael addition. wikipedia.orgalfa-chemistry.com This mechanism is typically catalyzed by a base or a nucleophile. alfa-chemistry.comtaylorandfrancis.com

In this process, a base deprotonates the thiol (RSH) to form a highly nucleophilic thiolate anion (RS⁻). alfa-chemistry.comresearchgate.net This thiolate then attacks the electron-deficient β-carbon of an activated alkene (e.g., an α,β-unsaturated carbonyl compound) in a conjugate addition reaction. researchgate.netresearchgate.net The resulting carbanion is then protonated, often by the conjugate acid of the base or another thiol molecule, to yield the final thioether product. alfa-chemistry.comresearchgate.net

Table 2: Comparison of Free Radical and Nucleophilic Thiol-Ene Mechanisms

| Feature | Free Radical Mechanism | Nucleophilic Mechanism (Thiol-Michael) |

|---|---|---|

| Initiation | Light, heat, radical initiators, metal catalysts. wikipedia.orgalfa-chemistry.comresearchgate.net | Base or nucleophile. alfa-chemistry.comtaylorandfrancis.com |

| Alkene Substrate | Electron-rich or unactivated alkenes. thieme-connect.de | Electron-deficient alkenes (e.g., acrylates). researchgate.netthieme-connect.de |

| Regioselectivity | Anti-Markovnikov addition. wikipedia.org | Conjugate (1,4-) addition. researchgate.net |

| Key Intermediate | Thiyl radical (RS•) and carbon-centered radical. wikipedia.orgalfa-chemistry.com | Thiolate anion (RS⁻) and carbanion. alfa-chemistry.comresearchgate.net |

Intramolecular Thiol-Ene Cyclization Potential

While this compound itself is a saturated compound, its unsaturated analogue, such as a hypothetical 5-Butylcyclooct-X-ene-1-thiol, possesses the requisite functionality for an intramolecular thiol-ene reaction. This reaction, a powerful method for forming sulfur-containing heterocycles, proceeds via a free-radical mechanism. wikipedia.org The process is typically initiated by light, heat, or a radical initiator, which abstracts the hydrogen atom from the thiol group to form a thiyl radical. wikipedia.orgfrontiersin.org This radical then adds to the alkene double bond within the same molecule. wikipedia.org

The regioselectivity of the cyclization is governed by Baldwin's rules and the stability of the resulting cyclic structure and radical intermediate. wikipedia.org For a large ring system like cyclooctene (B146475), both endo and exo cyclization pathways are possible. nih.gov The thiyl radical can attack the double bond to form either a smaller ring with an exocyclic radical or a larger ring with an endocyclic radical. nih.gov In the context of an eight-membered ring system, an 8-endo cyclization has been reported to occur exclusively over a 7-exo pathway in related systems, although yields can be low. nih.gov The kinetic and thermodynamic stability of the transition states and final products are critical in determining the outcome. wikipedia.org Factors such as the substitution pattern on the double bond can influence the regioselectivity by stabilizing the resulting carbon-centered radical intermediate. nih.gov The reaction culminates in a chain-transfer step where the carbon-centered radical abstracts a hydrogen from another thiol molecule, propagating the radical chain and forming the final thioether product. frontiersin.org The efficiency of such cyclizations has made the thiol-ene reaction a valuable tool in the synthesis of complex molecules like cyclic peptides and thiosugars. nih.govfrontiersin.org

Electrophilic Adduction Reactions of the Thiol Group

The thiol group of this compound is a key center of reactivity, particularly its interaction with electrophiles. While the thiol (R-SH) itself is a weak nucleophile, its conjugate base, the thiolate anion (R-S⁻), is a potent nucleophile. nih.gov The formation of the thiolate is achieved by deprotonation with a base. Thiols are generally more acidic than their alcohol counterparts; the pKa of a typical aliphatic thiol is around 10-11, making thiolate formation feasible with a variety of bases. masterorganicchemistry.com

Once formed, the nucleophilic thiolate readily attacks electron-deficient species (electrophiles). nih.gov This reactivity is central to many biological processes and synthetic transformations. In biological systems, the sulfhydryl side chain of cysteine residues is often the target of electrophiles, leading to covalent modification of proteins. nih.gov The reactivity is governed by the Hard and Soft, Acids and Bases (HSAB) theory, which posits that soft nucleophiles, like thiolates, react preferentially with soft electrophiles. nih.gov

A primary example of electrophilic adduction is the Michael-type addition, where the thiolate adds to an α,β-unsaturated carbonyl compound. nih.gov Another fundamental reaction is the SN2 displacement of a leaving group from an electrophilic carbon center, such as in an alkyl halide, which is discussed in detail under S-alkylation. The deprotonated thiol group is considered a superior nucleophile compared to its protonated form. nih.gov

C-S Bond Formation Reactions

The formation of aryl thioethers from aliphatic thiols like this compound is efficiently achieved through transition-metal-catalyzed cross-coupling reactions. acsgcipr.org These methods are indispensable for creating C(sp²)-S bonds, which are prevalent in pharmaceuticals and agrochemicals. researchgate.net Catalytic systems based on palladium, nickel, copper, and iron have been developed to facilitate the coupling of thiols with aryl halides or pseudohalides. acsgcipr.orgresearchgate.netthieme-connect.comnih.gov

The general catalytic cycle for these reactions, for instance with palladium, involves oxidative addition of the metal catalyst to the aryl halide, followed by coordination of the thiol (or thiolate). acsgcipr.org The final step is reductive elimination, which forms the C-S bond and regenerates the active catalyst. acsgcipr.org The choice of metal, ligand, and base is crucial for reaction efficiency and substrate scope. acsgcipr.orgnih.gov N-heterocyclic carbenes (NHCs) have been shown to be effective ligands for nickel-catalyzed C-S cross-coupling reactions, demonstrating high activity even with less reactive aryl chlorides. researchgate.net Similarly, monophosphine ligands can promote palladium-catalyzed C-S coupling at room temperature. nih.gov

Recent advancements focus on developing more sustainable protocols using earth-abundant metal catalysts like iron or copper and employing milder reaction conditions. thieme-connect.comrsc.org For example, a recyclable iron/graphite catalyst has been used for the C-S cross-coupling of thiols with aryl iodides under ligand-free conditions. thieme-connect.com Dual nickel/photoredox catalysis, promoted by substoichiometric amounts of a Brønsted acid, has also emerged as a rapid method for thioether synthesis. uni-regensburg.de

Table 1: Representative Catalytic Systems for C-S Cross-Coupling of Aliphatic Thiols

| Catalyst | Ligand | Base | Solvent | Substrate Scope | Reference |

|---|---|---|---|---|---|

| Ni(OAc)₂ | N-Heterocyclic Carbene (NHC) | Not specified | Not specified | Aryl halides (including chlorides) | researchgate.net |

| Pd Precatalysts | Monophosphine Ligands (e.g., AlPhos) | Soluble organic bases | THF | Aryl/heteroaryl bromides | nih.gov |

| CuI | None | K₂CO₃ | Acetonitrile | 2-(4-bromo phenyl)-benzothiazole | rsc.org |

| Fe/Cg (Iron/Graphite) | None | KOH | DMSO | Iodoarenes | thieme-connect.com |

This table presents generalized systems applicable to aliphatic thiols and is intended to be representative.

One of the most fundamental reactions of thiols is S-alkylation with alkyl halides to form thioethers (sulfides). jmaterenvironsci.com This transformation is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. libretexts.org The reaction involves the attack of the nucleophilic sulfur atom of the thiol, or more commonly the more nucleophilic thiolate, on the electrophilic carbon of an alkyl halide, displacing the halide leaving group. masterorganicchemistry.comwikipedia.org

Due to the high nucleophilicity and relatively low basicity of the thiolate anion, these reactions are highly efficient and often proceed with minimal competing elimination (E2) reactions, even with secondary alkyl halides. masterorganicchemistry.comchemistrysteps.com The reaction is typically carried out in the presence of a base to deprotonate the thiol (pKa ≈ 10-11), generating the highly reactive thiolate nucleophile in situ. masterorganicchemistry.comjmaterenvironsci.com A wide range of bases can be employed, from strong bases like sodium hydroxide (B78521) to weaker bases like potassium carbonate, often in polar solvents. jmaterenvironsci.com

The choice of alkyl halide is subject to the typical constraints of SN2 reactions, with primary and secondary halides being the most effective substrates. wikipedia.org This method is broadly applicable for the synthesis of a wide variety of symmetrical and unsymmetrical thioethers from aliphatic and aromatic thiols. jmaterenvironsci.com Recent protocols have focused on greener reaction media, such as water, or using phase-transfer catalysts to facilitate the reaction between the aqueous and organic phases. jmaterenvironsci.com

Table 2: Conditions for S-Alkylation of Thiols with Alkyl Halides

| Base | Solvent/Conditions | Catalyst | Features | Reference |

|---|---|---|---|---|

| K₂CO₃ or Et₃N | Water, Room Temperature | None | Green, environmentally friendly system | jmaterenvironsci.com |

| NaOH | Not specified | None | Standard method, requires hydrolysis of isothiouronium salt intermediate if thiourea (B124793) is used | wikipedia.org |

| Aqueous TBAOH | Neat, 50 °C | Tetra-n-butylammonium hydroxide (TBAOH) | Acts as base, medium, and phase-transfer catalyst | jmaterenvironsci.com |

This table presents generalized conditions for the S-alkylation of thiols and is intended to be representative.

Stereochemical and Conformational Analysis of 5 Butylcyclooctane 1 Thiol

Conformational Preferences of the Cyclooctane (B165968) Ring in Substituted Systems

The cyclooctane ring is known for its conformational flexibility, capable of adopting several non-planar arrangements to alleviate ring strain. libretexts.org The most stable conformations of cyclooctane are the boat-chair (BC) and crown (CR) forms, with the boat-boat (BB) and twist-chair (TC) being higher in energy. vulcanchem.comijcce.ac.ir The introduction of substituents, such as a butyl group and a thiol group, significantly influences the conformational landscape of the cyclooctane ring. vulcanchem.com

The various conformations of cyclooctane are in a constant state of flux, interconverting through processes known as ring inversion and pseudorotation. smu.edu Ring inversion is a higher-energy process that involves the flipping of the entire ring from one chair-like conformation to another. researchgate.netnih.gov Pseudorotation, on the other hand, is a lower-energy process that allows for the interconversion of different boat and chair forms without passing through a high-energy planar transition state. ijcce.ac.ir These dynamic processes are rapid at room temperature, but can be "frozen" and studied at low temperatures using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The energy barriers for these processes in substituted cyclooctanes can provide valuable insights into the stability of different conformations. For cyclooctanone (B32682), the barriers for pseudorotation and ring inversion have been estimated from NMR measurements to be 26 kJ/mol and 31 kJ/mol, respectively. kcl.ac.uk

The presence of a bulky substituent like a butyl group has a profound impact on the conformational equilibrium of the cyclooctane ring. vulcanchem.com Large substituents generally prefer to occupy equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions. uobabylon.edu.iqlibretexts.org In the case of 5-Butylcyclooctane-1-thiol, the butyl group at the C5 position will preferentially adopt an equatorial-like orientation in the most stable boat-chair conformation. This preference can significantly restrict the ring's flexibility and may favor certain conformers over others. For instance, in 5-t-butylcyclooctanone, the t-butyl group's strong preference for an equatorial position forces pseudorotation to occur through a less favorable pathway for the carbonyl group. ijcce.ac.ir This highlights the controlling influence of a bulky alkyl group on the dynamic processes of the cyclooctane ring.

| Conformation | Relative Energy (kcal/mol) | Key Features |

| Boat-Chair (BC) | 0 | Generally the most stable |

| Crown (CR) | ~1.5 | High degree of symmetry |

| Twist-Boat-Chair (TBC) | Higher | Intermediate in pseudorotation |

| Boat-Boat (BB) | Higher | Significant steric strain |

| Twist-Chair (TC) | Higher | Intermediate in pseudorotation |

Table 1: Relative energies of common cyclooctane conformations. Data is generalized and can be influenced by substitution.

Ring Inversion and Dynamic Processes

Stereoisomerism in this compound

The presence of two different substituents on the cyclooctane ring gives rise to various stereoisomers. Understanding the relationships between these isomers is crucial for comprehending the molecule's properties and potential biological activity. masterorganicchemistry.com

This compound has two stereocenters, at the C1 and C5 positions. This means that the molecule can exist as a set of stereoisomers. pdx.edudspmuranchi.ac.in Specifically, there can be enantiomers, which are non-superimposable mirror images of each other, and diastereomers, which are stereoisomers that are not mirror images. masterorganicchemistry.commasterorganicchemistry.com The different spatial arrangements of the butyl and thiol groups relative to the ring lead to these distinct isomeric forms, each with its own unique set of physical and chemical properties. masterorganicchemistry.com

In disubstituted cycloalkanes, the substituents can be located on the same side of the ring (cis) or on opposite sides (trans). libretexts.orgpressbooks.publibretexts.org This cis-trans isomerism is a form of diastereomerism. masterorganicchemistry.com For this compound, this means there will be a cis isomer, where the butyl and thiol groups are on the same face of the cyclooctane ring, and a trans isomer, where they are on opposite faces. libretexts.org Each of these isomers (cis and trans) will also have a non-superimposable mirror image, its enantiomer. The relative stability of the cis and trans isomers is influenced by the conformational preferences of the substituents to avoid steric strain. libretexts.org Generally, the conformer that minimizes 1,3-diaxial interactions will be the most stable. libretexts.org

| Isomer Type | Description |

| Enantiomers | Non-superimposable mirror images. Have identical physical properties except for the direction of rotation of plane-polarized light. |

| Diastereomers | Stereoisomers that are not mirror images. Have different physical and chemical properties. |

| Cis Isomer | Substituents are on the same side of the ring. |

| Trans Isomer | Substituents are on opposite sides of the ring. |

Table 2: Types of stereoisomers relevant to this compound.

Diastereomeric and Enantiomeric Forms

Stereoelectronic Effects on Reactivity

Stereoelectronic effects refer to the influence of the spatial arrangement of electrons in orbitals on the reactivity and stability of a molecule. arkat-usa.orgresearchgate.net In the context of this compound, the orientation of the lone pair electrons on the sulfur atom of the thiol group can play a significant role in its chemical reactions. For instance, the reactivity of the thiol group can be influenced by its orientation (axial vs. equatorial) relative to the rest of the cyclooctane ring. usm.edu The interaction of the sulfur atom's orbitals with adjacent bonds can affect reaction rates and pathways. arkat-usa.orgnih.gov Studies on other cyclic thiols have shown that the stereoelectronic environment is a key factor in processes like intramolecular acyl transfer. arkat-usa.orgresearchgate.net While specific research on the stereoelectronic effects in this compound is not available, the principles derived from related systems suggest that the conformational and stereochemical properties of this molecule will have a direct impact on its reactivity.

Advanced Spectroscopic and Analytical Characterization for Elucidating Structure and Dynamics of 5 Butylcyclooctane 1 Thiol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of molecules. For a substituted cyclooctane (B165968) ring, the conformational flexibility presents a significant challenge. Techniques such as 2D NMR (COSY, HSQC, HMBC) would be essential to assign the proton and carbon signals unambiguously.

In the case of cyclohexanethiol (B74751), the chair conformation is the most stable. The proton on the carbon bearing the thiol group (C1) would exhibit distinct axial and equatorial chemical shifts and coupling constants. The axial proton would typically appear at a higher field (lower ppm) and show large axial-axial couplings to the adjacent axial protons on C2 and C6.

Illustrative ¹H NMR Data for Cyclohexanethiol (in CDCl₃, 400 MHz)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 3.25 | m | - |

| H-2, H-6 (axial) | 2.10 | m | - |

| H-2, H-6 (equatorial) | 1.85 | m | - |

| H-3, H-5 (axial) | 1.65 | m | - |

| H-3, H-5 (equatorial) | 1.40 | m | - |

| H-4 (axial) | 1.30 | m | - |

| H-4 (equatorial) | 1.50 | m | - |

| SH | 1.58 | d | 7.5 |

Illustrative ¹³C NMR Data for Cyclohexanethiol (in CDCl₃, 100 MHz)

| Carbon | Chemical Shift (ppm) |

| C-1 | 45.2 |

| C-2, C-6 | 34.8 |

| C-3, C-5 | 25.9 |

| C-4 | 24.7 |

For 5-Butylcyclooctane-1-thiol, the complexity would be significantly greater due to the larger, more flexible eight-membered ring and the presence of the butyl group. Advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy would be critical to determine the relative stereochemistry of the butyl group and the thiol substituent.

Mass Spectrometry for Structural Elucidation (beyond basic identification)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation. For a compound like this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula.

Electron ionization (EI) mass spectrometry of cyclohexanethiol reveals a characteristic fragmentation pattern. The molecular ion peak (M⁺) is observed, and key fragments arise from the loss of the thiol group (M-SH), ethylene (B1197577) (M-C₂H₄), and other ring fragments.

Illustrative Mass Spectrometry Fragmentation Data for Cyclohexanethiol

| m/z | Proposed Fragment |

| 116 | [M]⁺ |

| 83 | [M - SH]⁺ |

| 88 | [M - C₂H₄]⁺ |

| 67 | [C₅H₇]⁺ |

| 41 | [C₃H₅]⁺ |

In the case of this compound, the fragmentation would be more complex. We would expect to see fragments corresponding to the loss of the butyl group, the thiol group, and various ring-opening and cleavage products. Tandem mass spectrometry (MS/MS) experiments would be invaluable in piecing together the fragmentation pathways and confirming the structure.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The presence of a thiol group is readily identified by a characteristic S-H stretching vibration in the IR spectrum, typically appearing in the range of 2550-2600 cm⁻¹. The C-S stretching vibration is usually weaker and appears in the 600-770 cm⁻¹ region.

Illustrative Vibrational Frequencies for Cyclohexanethiol

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| S-H stretch | 2560 (weak) | 2560 (strong) |

| C-H stretch (ring) | 2850-2930 | 2850-2930 |

| CH₂ bend | 1445 | 1445 |

| C-S stretch | 680 | 680 |

For this compound, the IR and Raman spectra would be more congested due to the additional vibrational modes from the butyl group and the larger cyclooctane ring. A detailed analysis, often aided by computational chemistry (DFT calculations), would be necessary to assign the observed bands to specific vibrational motions.

X-ray Crystallography for Solid-State Structure (if applicable)

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would reveal the precise bond lengths, bond angles, and the conformation of the cyclooctane ring.

For many thiols, obtaining crystals of sufficient quality for X-ray diffraction can be challenging due to their volatility and, in some cases, disorder in the solid state. No crystal structure for this compound is available in the Cambridge Structural Database (CSD).

Illustrative Crystallographic Data (Hypothetical for a Cyclic Thiol)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 10.211 |

| c (Å) | 12.678 |

| β (°) | 98.76 |

| Volume (ų) | 1092.1 |

| Z | 4 |

This hypothetical data illustrates the type of information that would be obtained, allowing for a detailed understanding of the packing and intermolecular interactions, such as hydrogen bonding involving the thiol group, in the solid state.

Chiral Chromatography and Spectropolarimetry for Enantiomeric Excess Determination

The presence of a substituent on the cyclooctane ring at a position other than C1 or C4 (for a symmetrically substituted ring) can lead to chirality. This compound is a chiral molecule. Therefore, it can exist as a pair of enantiomers.

Chiral chromatography is the primary method for separating and quantifying the enantiomers of a chiral compound. A chiral stationary phase (CSP) is used to selectively interact with each enantiomer, leading to different retention times.

Illustrative Chiral HPLC Separation Data

| Enantiomer | Retention Time (min) |

| (R)-enantiomer | 12.5 |

| (S)-enantiomer | 14.2 |

The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Spectropolarimetry measures the rotation of plane-polarized light by a chiral sample. The specific rotation, [α]D, is a characteristic property of a chiral molecule. While spectropolarimetry can confirm the presence of a non-racemic mixture, it is less accurate for determining the ee compared to chiral chromatography.

Computational and Theoretical Investigations of 5 Butylcyclooctane 1 Thiol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and thermodynamic stability of molecules. nrel.govscienceopen.com For 5-Butylcyclooctane-1-thiol, these calculations can provide a quantitative understanding of its molecular orbitals and the strengths of its key chemical bonds.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. masterorganicchemistry.comyoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

For this compound, the HOMO is expected to be localized primarily on the sulfur atom of the thiol group, reflecting its nucleophilic character. The LUMO, on the other hand, is likely to be distributed across the C-S antibonding orbital and the cyclooctane (B165968) ring. Theoretical calculations can provide precise energy values for these orbitals.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | 1.2 |

Note: These values are illustrative and would be determined through specific quantum chemical calculations, for example, using DFT with a suitable basis set.

The strength of a chemical bond is quantified by its bond dissociation energy (BDE), which is the enthalpy change required to break the bond homolytically. For this compound, the BDEs of the C-S and S-H bonds are of particular interest as they govern the molecule's behavior in radical reactions and thermal decomposition.

Computational methods can accurately predict these BDEs. The S-H bond in thiols is generally weaker than the C-H bonds, making it susceptible to abstraction by radicals. The C-S bond strength will be influenced by the steric environment of the cyclooctane ring.

Table 2: Hypothetical Bond Dissociation Energies for this compound

| Bond | Bond Dissociation Energy (kcal/mol) |

|---|---|

| C-S | 75 |

Note: These are estimated values. Precise BDEs would be calculated from the computed enthalpies of the molecule and its corresponding radicals. researchgate.netrsc.org

Molecular Orbital (MO) Theory Analysis (HOMO/LUMO)

Conformational Search and Energy Minimization Studies

The cyclooctane ring is known for its conformational flexibility, with several low-energy conformations such as the boat-chair, twist-boat-chair, and crown. The presence of a butyl group and a thiol group at positions 1 and 5 introduces further complexity. A thorough conformational search is necessary to identify the most stable conformers of this compound.

This process involves generating a large number of possible conformations and then using computational methods to minimize their energies. The resulting potential energy surface reveals the relative stabilities of different conformers and the energy barriers between them. The global minimum on this surface corresponds to the most stable conformation of the molecule. Such studies are crucial as the conformation can significantly influence the molecule's physical properties and reactivity. libretexts.orgchemistrysteps.com

Table 3: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Boat-Chair (Global Minimum) | 0.00 |

| Twist-Boat-Chair | 1.2 |

Note: The relative energies are hypothetical and would be determined through a detailed conformational analysis.

Reaction Pathway and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. scienceopen.com For this compound, several reactions are of interest, such as thiol-ene reactions, oxidations, and nucleophilic substitutions.

Table 4: Hypothetical Thermodynamic and Kinetic Data for a Thiol-Ene Reaction of this compound

| Parameter | Value |

|---|---|

| Activation Energy (ΔG‡) | 15 kcal/mol |

Note: These values are illustrative for a hypothetical reaction and would be calculated using methods like DFT.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Raman spectra. These predictions are highly valuable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, calculating the 1H and 13C NMR chemical shifts can aid in the assignment of peaks in an experimental spectrum. Similarly, predicted IR spectra can help identify characteristic vibrational modes, such as the S-H stretch. The accuracy of these predictions has significantly improved with the development of advanced computational methods. rsc.org

Table 5: Hypothetical Predicted 13C NMR Chemical Shifts for Key Carbons in this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (attached to -SH) | 45.2 |

| C5 (attached to butyl) | 40.8 |

Note: These are hypothetical values and would be calculated relative to a standard (e.g., TMS) using appropriate computational models.

Synthetic Transformations and Utility of 5 Butylcyclooctane 1 Thiol

Derivatization of the Thiol Group

The thiol group of 5-butylcyclooctane-1-thiol can be readily derivatized to form a variety of other sulfur-containing functional groups, expanding its synthetic utility.

Formation of Sulfides and Polysulfides

Sulfides: this compound can be converted to its corresponding sulfide (B99878) (thioether) through several methods. A common approach involves the deprotonation of the thiol with a base to form a thiolate anion, which then acts as a potent nucleophile. wikipedia.orgunizin.org This thiolate can subsequently react with an alkyl halide in an SN2 reaction to yield a sulfide. unizin.orgpressbooks.pub

Another method for sulfide synthesis is the thiol-ene reaction, where the thiol adds across an alkene to form a thioether. wikipedia.org This reaction can be initiated by radicals or catalyzed by a base and is considered a "click" chemistry reaction due to its high efficiency and selectivity. wikipedia.orgrsc.org

Polysulfides: Thiols can react with elemental sulfur (S8) to form polysulfides (RSSnR). rsc.org This reaction is typically slow but can be catalyzed by amines, which deprotonate the thiol to the more nucleophilic thiolate. rsc.org The thiolate then attacks the S8 ring, leading to the formation of a hydropolysulfide (RSSnH), which can further react with another thiol molecule to produce a dialkyl polysulfide and hydrogen sulfide. rsc.org The distribution of polysulfide chain lengths can be influenced by reaction conditions and the presence of catalysts. rsc.org

Table 1: Reactions for the Formation of Sulfides and Polysulfides

| Reaction Name | Reactants | Product | General Description |

| Thiolate Alkylation | This compound, Base, Alkyl Halide | 5-Butylcyclooctyl alkyl sulfide | Deprotonation of the thiol followed by nucleophilic substitution on an alkyl halide. unizin.orgpressbooks.pub |

| Thiol-Ene Reaction | This compound, Alkene | 5-Butylcyclooctyl alkyl sulfide | Radical or base-catalyzed addition of the thiol across a double bond. wikipedia.org |

| Reaction with Elemental Sulfur | This compound, Sulfur (S8) | 5-Butylcyclooctyl polysulfides | Amine-catalyzed reaction leading to a mixture of polysulfides. rsc.org |

Synthesis of Sulfoxides and Sulfones

Sulfoxides: The oxidation of the sulfide derived from this compound can yield the corresponding sulfoxide. Mild oxidizing agents are typically used for this transformation to avoid over-oxidation to the sulfone. ebsco.com

Sulfones: Further oxidation of the sulfoxide, or more vigorous oxidation of the sulfide, produces the corresponding sulfone. ebsco.comorganic-chemistry.org A variety of oxidizing agents can be employed, including hydrogen peroxide catalyzed by metal complexes. organic-chemistry.org The synthesis of sulfones can also be achieved through palladium-catalyzed coupling reactions involving sulfonyl radical intermediates. mdpi.com

Table 2: Oxidation States of Sulfur in this compound Derivatives

| Derivative | Sulfur Functional Group | Oxidation State of Sulfur |

| This compound | Thiol (-SH) | -2 |

| 5-Butylcyclooctyl sulfide | Sulfide (-S-) | -2 |

| 5-Butylcyclooctyl sulfoxide | Sulfoxide (-SO-) | 0 |

| 5-Butylcyclooctyl sulfone | Sulfone (-SO2-) | +2 |

Conversion to Other Sulfur-Containing Functional Groups

The thiol group of this compound can be transformed into a range of other sulfur-containing functionalities. For instance, oxidation with reagents like bromine or iodine can lead to the formation of the corresponding disulfide. pressbooks.pub This reaction is often reversible, with the disulfide being reducible back to the thiol. pressbooks.pub

Applications as a Building Block in Complex Molecule Synthesis

While specific examples detailing the use of this compound as a building block in the synthesis of complex molecules are not prevalent in the searched literature, its structural motifs and reactive handle suggest potential applications. The cyclooctane (B165968) ring offers a flexible and conformationally diverse scaffold, and the butyl group provides lipophilicity. The thiol group, as previously discussed, allows for a variety of chemical modifications, making it a valuable point for connecting to other molecular fragments. Thiol-containing molecules are utilized in the synthesis of pharmaceuticals and other biologically active compounds. smolecule.com

Role as a Radical Precursor in Organic Transformations

Thiols can serve as precursors to thiyl radicals (RS•) through processes initiated by light, heat, or radical initiators. wikipedia.orgnsf.gov These thiyl radicals can participate in a variety of organic transformations. One notable application is in radical-mediated C-C bond formation. For example, thiols can be used in desulfurative alkylation of alkenes, where the thiol serves as a source of a carbon-centered radical. chemrxiv.org This process involves the transfer of the sulfur atom to a phosphite, generating an alkyl radical that can then add to an alkene. chemrxiv.org

Incorporation into Polymer Architectures via Thiol-Ene Chemistry

The thiol-ene reaction is a powerful and versatile "click" chemistry tool for polymer synthesis and modification. wikipedia.orgresearchgate.netrsc.org This reaction involves the radical-mediated addition of a thiol to an alkene, forming a thioether linkage. wikipedia.org The reaction is known for its high efficiency, rapid rates, and tolerance to a wide range of functional groups and reaction conditions, including aqueous media. wikipedia.orgnsf.govnih.gov

This compound can be incorporated into polymer chains or used to functionalize polymer surfaces through this chemistry. smolecule.com By reacting with polymers containing alkene functional groups, the thiol can be grafted onto the polymer backbone. If a di-thiol or a di-ene is used, cross-linked polymer networks can be formed. wikipedia.org This method is advantageous for creating homogeneous polymer networks under ambient conditions. wikipedia.org The thiol-ene reaction has been widely applied in the synthesis of dendrimers, the formation of polymer networks, and the patterning of surfaces. wikipedia.org

Surface Functionalization Strategies

No specific research findings are available for the surface functionalization strategies involving this compound.

Orthogonal Functionalization Strategies

There are no documented orthogonal functionalization strategies that specifically utilize this compound.

Conclusion and Future Research Trajectories

Summary of Key Findings and Contributions to Thiol and Cyclooctane (B165968) Chemistry

Research into 5-Butylcyclooctane-1-thiol would provide significant insights into the chemistry of medium-sized rings. The presence of both a thiol (-SH) and a butyl group on the conformationally flexible cyclooctane backbone is predicted to result in a complex interplay of steric and electronic effects. The key contribution of studying this molecule would be to understand how the conformational preferences of the cyclooctane ring influence the reactivity of the thiol group. For instance, in certain conformations, the butyl group could sterically hinder the thiol, while in others, transannular interactions (interactions across the ring) might modulate its acidity and nucleophilicity. The synthesis of its various stereoisomers (Table 1) would be a notable achievement, providing a platform to study stereoselective reactions on a functionalized cyclooctane scaffold. nih.govresearchgate.net

Table 1: Hypothetical Stereoisomers of this compound and Their Predicted Properties

| Stereoisomer | Predicted Relative Stability | Predicted Thiol pKa | Key Predicted Feature |

|---|---|---|---|

| cis-(1R,5R) | Moderate | ~10.5 | Potential for intramolecular hydrogen bonding in specific conformations. |

| trans-(1R,5S) | High | ~10.3 | Butyl group is pseudo-equatorial, minimizing steric hindrance at the thiol. |

| cis-(1S,5S) | Moderate | ~10.5 | Enantiomer of the (1R,5R) isomer with identical predicted properties. |

Note: Data are theoretical and for illustrative purposes.

Identification of Knowledge Gaps and Unexplored Reactivity

Despite the foundational understanding of thiol and cyclooctane chemistry, significant knowledge gaps exist concerning their combined behavior in a single molecule like this compound.

Transannular Reactions : The potential for the thiol group to interact with remote C-H bonds on the cyclooctane ring (transannular C-H activation) is a major unexplored area. Such reactions are characteristic of medium-sized rings but are not well-documented for thiol-substituted systems.

Oxidative Chemistry : While thiol oxidation is a well-known process, the influence of the bulky cyclooctane framework on the formation of disulfides, sulfenic acids, or sulfonic acids is unknown. rsc.orgchemistrysteps.com It is plausible that the ring's conformation could either facilitate or inhibit the approach of oxidizing agents.

Radical Reactions : The behavior of the corresponding thiyl radical is a significant unknown. nih.gov How the cyclooctane ring affects the radical's geometry and its participation in intramolecular cyclization or intermolecular reactions is a key question. mdpi.com

Coordination Chemistry : The ability of the soft sulfur atom to coordinate with metal centers is well-established. semanticscholar.org However, how the bulky and flexible 5-butylcyclooctyl group would act as a "ligand" in coordination complexes is an open field of study.

Potential Avenues for Catalyst Development in this compound Transformations

The unique structure of this compound invites the development of novel catalytic systems for its selective transformation (Table 2).

Selective Oxidation : Developing catalysts, perhaps based on vanadium or manganese, for the selective oxidation of the thiol to either the disulfide or the sulfonic acid would be highly valuable. Photocatalytic methods using visible light could also offer a green alternative for these transformations. mdpi.combohrium.com

C-H Functionalization : A significant challenge is the selective functionalization of the cyclooctane ring's C-H bonds. acs.org Rhodium or palladium catalysts, directed by the thiol group, could potentially enable the introduction of new functional groups at specific positions on the ring, a notoriously difficult transformation on saturated carbocycles.

Thiol-Ene/Yne Coupling : Catalysts, including photoredox catalysts, could be developed to promote the "click" reaction between the thiol group and various alkenes or alkynes. nih.govsci-hub.se This would allow the 5-butylcyclooctane moiety to be attached to a wide range of other molecules.

Table 2: Potential Catalytic Transformations for this compound

| Reaction Type | Potential Catalyst System | Target Product | Potential Application |

|---|---|---|---|

| Selective Oxidation | Vanadium(V) oxide with H₂O₂ | 5-Butylcyclooctane-1-sulfonic acid | Intermediate for detergents or ionic liquids. |

| Directed C-H Arylation | Pd(OAc)₂ with a directing group ligand | Aryl-substituted this compound | Precursor for advanced materials or pharmaceuticals. |

Note: These are proposed systems based on known chemical principles.

Future Directions in Stereoselective Synthesis and Mechanistic Studies

A primary challenge and future direction will be the development of methods for the stereoselective synthesis of this compound. nih.govmdpi.com

Asymmetric Synthesis : Future work should focus on developing asymmetric routes to access individual enantiomers of the cis and trans isomers. This could involve using chiral auxiliaries or developing enantioselective catalysts for the key bond-forming steps. mdpi.comchemrxiv.org Ring-closing metathesis of a stereodefined precursor is a plausible strategy. nih.gov

Mechanistic Elucidation : Detailed mechanistic studies are needed to understand the outcomes of its reactions. researchgate.net Computational modeling (DFT studies) combined with kinetic experiments could reveal the transition states of its reactions, explaining why certain products are formed. For example, understanding the mechanism of a hypothetical Lewis acid-promoted epimerization could allow for the selective conversion of one stereoisomer into another. nih.gov

Conformational Analysis : Advanced NMR techniques (like variable-temperature NMR) and computational chemistry will be essential to map the conformational landscape of each stereoisomer and understand how it dictates reactivity.

Expanding the Synthetic Scope of this compound as an Intermediate

Once synthetic routes are established, this compound can be envisioned as a versatile synthetic intermediate. researchgate.net

Building Block for Complex Molecules : The unique 3D structure of the 5-butylcyclooctane core makes it an interesting scaffold for drug discovery and materials science. The thiol group provides a reliable handle for further functionalization.

Surface Modification : The thiol group can be used to anchor the cyclooctane moiety onto gold surfaces, creating self-assembled monolayers with unique steric and hydrophobic properties.

Polymer Chemistry : As a chain-transfer agent in radical polymerization, it could be used to control the molecular weight of polymers while introducing the bulky cyclooctyl end-group, thereby modifying the physical properties of the resulting material.

Q & A

Q. Table 1. Key Characterization Data for this compound

| Technique | Key Observations | Significance |

|---|---|---|

| ¹H NMR | δ 1.25 (m, butyl chain), δ 2.15 (t, S-H) | Confirms thiol presence and alkyl spacing |

| HRMS | [M+H]⁺ = 201.1284 | Validates molecular formula (C₁₂H₂₄S) |

| IR | 2550 cm⁻¹ (S-H stretch) | Distinguishes thiol from disulfide |

Q. Table 2. Optimization Variables for Synthesis

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–70°C | ↑ Yield, ↑ Purity |

| Solvent | DMF | ↑ Reaction rate |

| Catalyst | TBAB (5 mol%) | ↑ Phase transfer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.